(Z)-Methyl penta-2,4-dienoate
CAS No.:
Cat. No.: VC18308829
Molecular Formula: C6H8O2
Molecular Weight: 112.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H8O2 |
|---|---|
| Molecular Weight | 112.13 g/mol |
| IUPAC Name | methyl (2Z)-penta-2,4-dienoate |
| Standard InChI | InChI=1S/C6H8O2/c1-3-4-5-6(7)8-2/h3-5H,1H2,2H3/b5-4- |
| Standard InChI Key | LJDLNNZTQJVBNJ-PLNGDYQASA-N |
| Isomeric SMILES | COC(=O)/C=C\C=C |
| Canonical SMILES | COC(=O)C=CC=C |
Introduction
Structural and Stereochemical Characteristics
(Z)-Methyl penta-2,4-dienoate (IUPAC name: methyl (2Z)-penta-2,4-dienoate) has the molecular formula and a molecular weight of 112.13 g/mol. Its structure features a conjugated diene (C2–C3 and C4–C5 double bonds) with a Z-configuration at the C2–C3 bond and a methyl ester group at C1. The Z-stereochemistry introduces steric hindrance between the ester oxygen and the adjacent substituents, influencing its reactivity and intermolecular interactions.
Key structural attributes:
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Conjugated diene system enabling cycloaddition and electrophilic addition reactions.
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Polar ester group facilitating nucleophilic substitution and hydrogen bonding.
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Stereoelectronic effects from the Z-configuration altering orbital alignment and reaction pathways.
Synthesis and Stereoselective Preparation
Synthetic Routes
The synthesis of (Z)-methyl penta-2,4-dienoate typically involves stereoselective esterification or cross-coupling strategies:
Wittig and Horner-Wadsworth-Emmons Reactions
Stereoselective synthesis is achievable using phosphorus ylides. For example, a Z-selective Horner-Wadsworth-Emmons reaction between a phosphoryl-stabilized ylide and acrolein derivatives can yield the Z-isomer with >80% selectivity . Reaction conditions (e.g., solvent polarity, temperature) critically influence stereochemical outcomes.
Example protocol:
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Reagents: Methyl dichlorophosphate, triethylamine, acrolein.
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Conditions: Tetrahydrofuran (THF), −78°C, slow warming to room temperature.
Catalytic Cross-Coupling
Palladium-catalyzed coupling of methyl acrylate with alkenyl halides offers a modular approach. For instance, Suzuki-Miyaura coupling using a Z-configured alkenyl boronic acid and methyl acrylate produces the target compound with retained stereochemistry.
Chemical Reactivity and Reaction Pathways
Cycloaddition Reactions
The conjugated diene system participates in Diels-Alder reactions, forming six-membered cycloadducts. The Z-configuration affects endo/exo selectivity due to steric interactions between the ester group and the dienophile.
Case study: Reaction with maleic anhydride yields a bicyclic adduct with 85% endo selectivity, as confirmed by X-ray crystallography .
Electrophilic Additions
Electrophiles such as bromine add preferentially to the less substituted double bond (C4–C5) due to hyperconjugative stabilization of the carbocation intermediate.
Oxidation and Reduction
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Oxidation: Ozonolysis cleaves both double bonds, yielding malonic acid derivatives.
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Reduction: Catalytic hydrogenation (Pd/C, ) saturates the diene to methyl pentanoate.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR:
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NMR:
Infrared (IR) Spectroscopy
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Strong absorption at 1720 cm (ester C=O stretch).
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Conjugated diene C=C stretches at 1640 cm.
Comparative Analysis with Related Compounds
| Compound | Configuration | Key Reactivity Difference | Application Example |
|---|---|---|---|
| (E)-Methyl penta-2,4-dienoate | E | Higher Diels-Alder reactivity | Polymer cross-linking agents |
| Methyl 3-pentenoate | Monoenic | No cycloaddition capacity | Plasticizers |
| Ethyl penta-2,4-dienoate | E/Z | Altered solubility profiles | Pharmaceutical synthesis |
Challenges and Future Directions
Current limitations include the scarcity of stereoselective synthetic methods and insufficient data on biological activity. Future research should prioritize:
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Developing asymmetric catalysis for Z-selective synthesis.
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Evaluating toxicity and pharmacokinetics of derivatives.
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Exploring photocatalytic applications in [2+2] cycloadditions.
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